molecular formula C12H17N3O3 B6527564 tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate CAS No. 954233-71-7

tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate

Cat. No. B6527564
CAS RN: 954233-71-7
M. Wt: 251.28 g/mol
InChI Key: FVGXNQZVYNVZFU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate (TBPA) is an organic compound with a unique chemical structure. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound that is found in a variety of natural products. TBPA is used as an intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is also used in laboratory experiments to study the effects of organic compounds on biochemical and physiological processes.

Scientific Research Applications

1. Histamine H4 Receptor Ligands Development

Tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate derivatives have been studied for their potential as ligands of the histamine H4 receptor (H4R). Specifically, a series of 2-aminopyrimidines, synthesized from a pyrimidine hit identified in a high-throughput screening (HTS) campaign, showed promising results. These compounds were potent in vitro and exhibited anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

2. Synthesis of Azetidine-2-carboxylic Acid Analogs

Research has been conducted on the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position. The synthesized analogs, including enantiopure 3-substituted azetidine-2-carboxylic acids, have the potential to serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

3. Development of Novel Ligands for Nicotinic Receptors

Compounds similar to tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate have been synthesized as potential novel ligands for nicotinic receptors. For instance, the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which might serve as a novel ligand for nicotinic receptors, has been reported (Karimi & Långström, 2002).

4. Synthesis of Novel Intermediates for Drug Discovery

The tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate structure has been used in the synthesis of intermediates for drug discovery. For example, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate is an important intermediate in the synthesis of target mTOR-targeted PROTAC molecules (Zhang et al., 2022).

properties

IUPAC Name

tert-butyl 3-pyrimidin-2-yloxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)15-7-9(8-15)17-10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGXNQZVYNVZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate

Synthesis routes and methods

Procedure details

Compound P23 was prepared according to the general procedure described in the preparation of P21 in Preparation 21, except that 2-chloropyrimidine was employed instead of 2-bromopyridine, to afford P23. 1H NMR (400 MHz, CDCl3) δ 1.42 (s, 9H), 4.02 (m, 2H), 4.30 (m, 2H), 5.29 (m, 1H), 6.97 (t, J=4.9 Hz, 1H), 8.50 (d, J=4.9 Hz, 2H). Compound P23 was deprotected with trifluoroacetic acid as described for t-butyl 3-hydroxyazetidine-1-carboxylate in the preparation of C19 in Example 3, before being used in the coupling step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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